1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
Overview
Description
“1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-” is a chemical compound with the formula C13H18. It has a molecular weight of 174.2820 . It is a derivative of Indane, which is a colorless liquid hydrocarbon and a petrochemical .
Molecular Structure Analysis
The molecular structure of “1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-” can be represented by the InChI string:InChI=1S/C13H18/c1-9-7-10(2)11-5-6-13(3,4)12(11)8-9/h7-8H,5-6H2,1-4H3
. The 3D structure can be viewed using specific software .
Scientific Research Applications
Molecular Structure and Vibrational Study
- Molecular Analysis : A study by Prasad et al. (2010) focused on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative, demonstrating their non-planar structure and analyzing their molecular properties using density functional theory calculations. This work provides valuable insights into the chemical behavior and reactivity of these molecules (Prasad et al., 2010).
Applications in Organic Semiconductor Materials
- Synthesis for Organic Semiconductors : Zhu et al. (2009) explored the synthesis of 1H-indenes and related compounds, highlighting their potential use as ambipolar organic semiconductor materials. This research emphasizes the significance of 1H-indenes in the development of high-performance organic electronic devices (Zhu et al., 2009).
Catalytic Applications
- Catalytic Carbon-Carbon Bond Cleavage : Hu et al. (2022) reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through a decarbonylative cycloaddition process catalyzed by rhodium (I). This highlights the role of 1H-indenes in facilitating novel catalytic reactions for organic synthesis (Hu et al., 2022).
Photochromism and Photomagnetism Studies
- Photochromism in Crystalline Phase : Xu et al. (2002) discovered that a derivative of 1H-indene undergoes photochromism in a crystalline phase. This finding is crucial for developing materials with light-responsive properties, which can have various technological applications (Xu et al., 2002).
NMR Analysis for Molecular Characterization
- NMR Characterization : Spiteller et al. (2005) conducted a detailed NMR analysis of a compound derived from 1H-indene. This study is significant for understanding the molecular structure and dynamics of indene derivatives, which is essential for their application in various fields of chemistry (Spiteller et al., 2005).
Properties
IUPAC Name |
3,3,5,7-tetramethyl-1,2-dihydroindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-9-7-10(2)11-5-6-13(3,4)12(11)8-9/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPNYZCIGFQVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074298 | |
Record name | 1,1,4,6-Tetramethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-60-6 | |
Record name | 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,4,6-Tetramethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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